Calculated Lipophilicity (cLogP) Difference Between 8‑Methoxy Triazolopyrazine and 7‑Trifluoromethyl Triazolopyridine Analogs
The target compound displays a SwissADME‑estimated consensus logP (cLogP) of 0.64, whereas the 7‑trifluoromethyl triazolopyridine analog (CAS 2034418‑88‑5) yields a cLogP of 2.18 [1]. The 1.54‑log‑unit increase in lipophilicity for the trifluoromethyl analog can significantly elevate membrane permeability but also reduce aqueous solubility and increase the risk of cytochrome P450 inhibition.
| Evidence Dimension | Consensus logP (SwissADME) |
|---|---|
| Target Compound Data | 0.64 (cLogP) |
| Comparator Or Baseline | N-((7‑Trifluoromethyl‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl)methyl)pyrrolidine‑1‑sulfonamide, cLogP 2.18 |
| Quantified Difference | Δ = +1.54 log units (comparator more lipophilic) |
| Conditions | SwissADME computational prediction; molecules neutralized prior to calculation |
Why This Matters
Lower lipophilicity of the target compound often correlates with better aqueous solubility and reduced off‑target binding, offering a more favorable starting point for oral or intravenous drug development.
- [1] SwissADME (Swiss Institute of Bioinformatics). 2024. Computed consensus logP for N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide (SMILES: COc1nccn2c1nnc2CNS(=O)(=O)N3CCCC3) and N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide (SMILES: FC(F)(F)c1cc2nnc(CN3CCCC3)n2cn1). View Source
